Pyridine sulfur trioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

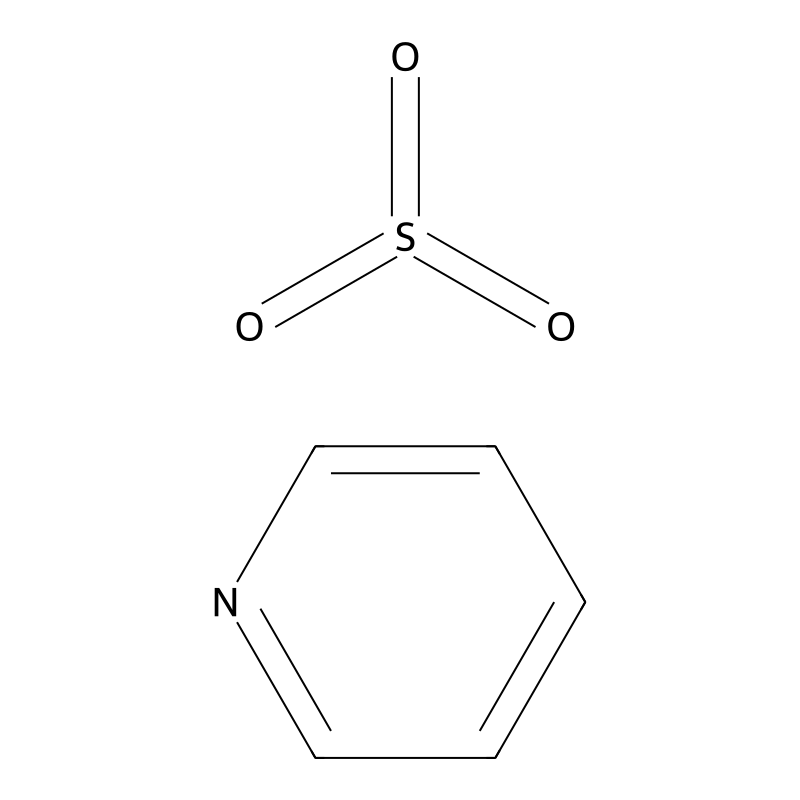

Pyridine sulfur trioxide, also known as sulfur trioxide pyridine complex, is a chemical compound with the formula . It is a colorless solid that is soluble in polar organic solvents. This compound is formed by the interaction of pyridine, a Lewis base, and sulfur trioxide, a Lewis acid, resulting in an adduct that serves primarily as a source of sulfur trioxide in various

Pyridine sulfur trioxide is a harmful compound and should be handled with appropriate precautions. It can cause irritation and burns upon contact with skin and eyes. Safety data sheets (SDS) from chemical suppliers provide detailed information on its safe handling procedures [, ].

Please Note:

- Due to the hazardous nature of this compound, in-depth discussions on mechanism of action beyond the Lewis acid-base interaction are not readily available in open scientific sources.

- Case studies specifically involving pyridine sulfur trioxide are limited due to its potential hazards.

Sulfating Agent

Pyridine sulfur trioxide is primarily employed as a sulfating agent for the introduction of sulfate groups (SO₃⁻) into organic molecules. This includes:

- Sulfation of Alcohols: Pyridine sulfur trioxide efficiently converts alcohols to their corresponding sulfate esters, with potential applications in drug development and material science .

- Sulfonations: It can also introduce sulfonic acid groups (SO₂OH) into aromatic molecules, relevant for the synthesis of dyes, pharmaceuticals, and ion-exchange resins .

Electrophile

Pyridine sulfur trioxide acts as an electrophile (electron-deficient) species, readily accepting electrons from nucleophiles (electron-rich) in various reactions. This property is utilized in:

- Parikh-Doering Oxidation: This reaction employs pyridine sulfur trioxide in combination with dimethyl sulfoxide (DMSO) to oxidize primary and secondary alcohols to aldehydes and ketones, respectively .

- Deoxygenation: Pyridine sulfur trioxide can facilitate the removal of oxygen atoms from specific functional groups in organic molecules, offering valuable possibilities for organic synthesis .

Lewis Acid

Pyridine sulfur trioxide exhibits Lewis acidity due to its vacant orbital on the sulfur atom, allowing it to accept electron pairs from Lewis bases. This characteristic finds applications in:

- Catalysis: Pyridine sulfur trioxide can act as a Lewis acid catalyst in various organic reactions, promoting bond formation and cleavage .

- Synthesis of Functional Materials: Its Lewis acidity can be exploited in the preparation of functional materials like nanostructured materials and polymers with specific properties .

- Sulfation Reactions: The compound can be used to convert alcohols into sulfate esters. For example:

- Sulfamations: It facilitates the conversion of amines into sulfonamides:

- Parikh-Doering Oxidation: This reaction transforms primary and secondary alcohols into aldehydes and ketones, respectively. The mechanism involves the activation of dimethyl sulfoxide by pyridine sulfur trioxide .

The compound is also utilized in various oxidation reactions, including the oxidation of allylic alcohols to unsaturated carbonyl compounds .

Pyridine sulfur trioxide can be synthesized through the direct reaction of pyridine with sulfur trioxide. This process typically involves:

- Direct Combination: Mixing pyridine with sulfur trioxide under controlled conditions to form the complex.

- Solvent-Assisted Methods: Utilizing solvents like dimethyl sulfoxide (DMSO) can enhance reactivity and yield during oxidation processes involving the complex.

The synthesis should be conducted in a fume hood due to the corrosive nature of sulfur trioxide and its exothermic reaction with water .

Pyridine sulfur trioxide has several notable applications:

- Sulfation Agent: It is primarily used for sulfation reactions in organic synthesis, converting alcohols into sulfate esters.

- Oxidation Reagent: It serves as an activating agent in oxidation reactions, particularly in the Parikh-Doering oxidation.

- Synthetic Intermediate: The compound is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Studies on pyridine sulfur trioxide interactions focus on its reactivity with various nucleophiles. The compound's ability to act as an electrophile allows it to participate in diverse chemical transformations. Furthermore, its interactions with solvents like dimethyl sulfoxide enhance its utility in oxidation reactions by stabilizing intermediates and facilitating product formation .

Similar Compounds: Comparison

Several compounds exhibit similarities to pyridine sulfur trioxide, particularly regarding their roles as electrophiles or oxidizing agents. Below is a comparison highlighting their uniqueness:

| Compound | Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Dimethyl Sulfoxide | Common solvent and oxidizing agent | Used broadly in organic synthesis | |

| Sulfur Trioxide | Strong Lewis acid | Highly reactive with water | |

| Pyridine | Weak base; forms adducts with acids | Acts as a ligand and stabilizer | |

| Phosphorus Pentoxide | Dehydrating agent | Strongly dehydrating; used for phosphonation | |

| Chlorosulfonic Acid | Sulfonating agent | More reactive than pyridine sulfur trioxide |

Pyridine sulfur trioxide stands out due to its dual role as both a Lewis acid and an electrophile, facilitating unique reactions such as sulfation and specific oxidation processes that are less common among similar compounds .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (55.79%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (44.21%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (44.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

26412-87-3

Wikipedia

General Manufacturing Information

Sulfur trioxide, compd. with pyridine (1:?): INACTIVE